5,6,8-Trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
5,6,8-Trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through a series of steps, including the formation of an intermediate tricyclic indole, which is then further processed to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6,8-Trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5,6,8-Trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5,6,8-Trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Lacks the methyl groups present in 5,6,8-Trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Contains a fluorine atom instead of methyl groups.
Uniqueness
The presence of three methyl groups at positions 5, 6, and 8 in this compound distinguishes it from other similar compounds. These methyl groups can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and industrial applications.
Properties
CAS No. |
922511-50-0 |
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Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
5,6,8-trimethyl-1,2,3,4-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C14H18N2/c1-9-6-10(2)14-11(7-9)12-8-15-5-4-13(12)16(14)3/h6-7,15H,4-5,8H2,1-3H3 |
InChI Key |
ZUKCTJNEMKOMRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2C)CCNC3)C |
Origin of Product |
United States |
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